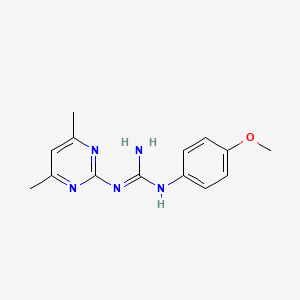

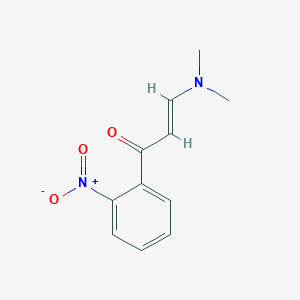

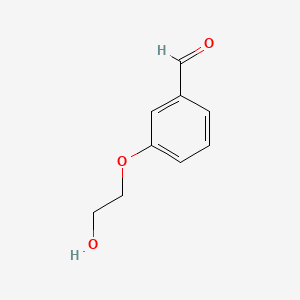

![molecular formula C15H17NO3 B1310309 3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine CAS No. 879074-94-9](/img/structure/B1310309.png)

3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including acylation, Grignard reactions, etherification, and salt formation. For instance, the synthesis of a dihydronaphthalene derivative with antiestrogenic activity involved acylation of the sodio anion of beta-tetralone with phenyl anisoate, followed by a Grignard reaction with 4-methoxyphenylmagnesium bromide . Another synthesis process for a methoxyphenyl ethynyl compound involved a Williamson reaction, esterification, and a Sonogashira C-C coupling reaction . These methods suggest that the synthesis of 3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine could potentially involve similar steps, such as etherification and coupling reactions.

Molecular Structure Analysis

X-ray diffraction techniques have been used to determine the molecular structures of several related compounds. For example, the structure of a methoxyimino-azetidinone compound was solved by direct methods and refined by a full-matrix, least-squares procedure . Quantum chemical calculations, such as DFT with various basis sets, have been employed to obtain molecular parameters like bond lengths and angles, as well as to analyze intramolecular charge transfer . These techniques could be applied to determine the molecular structure of 3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine. However, they do mention that chalcone derivative molecules can act as activated unsaturated systems in conjugated addition reactions . This suggests that the compound may also participate in similar addition reactions due to the presence of an activated phenyl ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques. For instance, the crystal and molecular structure studies provide information on the solid-state properties, such as crystal packing and intermolecular interactions . The semiempirical PM3 method has been used to compare optimized molecular structures with X-ray crystallography data . These studies indicate that the physical properties of 3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine could be analyzed using similar methods to determine its stability, solubility, and potential intermolecular interactions.

Relevant Case Studies

The papers discuss case studies related to the synthesis and characterization of compounds with methoxyphenyl groups. For example, the improved synthesis of 3-methoxydiphenylamine using aniline and m-bromoanisole as starting materials resulted in a higher yield and purity . Another study optimized the synthesis of 3-methoxydiphenylamine using aniline and resorcinol, achieving a yield above 76% and purity over 98% . These case studies provide valuable insights into the optimization of reaction conditions and the potential industrial application of similar compounds.

Aplicaciones Científicas De Investigación

Schiff Base Derivatives and Microbiological Evaluation

Research on Schiff base derivatives related to 3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine has shown significant biological activity. The synthesis of Schiff bases from benzylidene derivatives has been explored for their microbiological effects. These compounds, incorporating phenoxy and amide groups, aim to achieve broad biological impacts, suggesting potential applications in the development of new antimicrobial agents (El-Malt, El-Sayed, Abdelkader, & Mahmoud, 2000).

Organotellurium Compounds and Spectral Characterization

The condensation of 3-(4-methoxyphenyltelluro)propylamine has led to the creation of organotellurium compounds with potential applications in materials science. These compounds are characterized by unique structural and spectral features, indicating their potential utility in the development of new materials with specialized properties (Raghavendra, Siddagangaiah, & Upreti, 2015).

Corrosion Inhibition

Novel Schiff bases synthesized from derivatives of this compound have been investigated for their corrosion inhibition effects on aluminum alloys in acidic mediums. This research demonstrates the compound's applicability in corrosion protection, highlighting its significance in materials science and engineering (Nazir, Akhter, Ali, & Shah, 2019).

Antimicrobial Agents

Derivatives of 3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine have been synthesized and evaluated for their antimicrobial activity. These efforts are aimed at developing new pharmaceuticals to combat resistant microbial strains, illustrating the compound's potential in drug discovery and pharmacology (Singh, Kumar, Yadav, & Mishra, 2002).

Electrochromic Devices

Triphenylamine-containing ambipolar electrochromic materials with ether linkages derived from this compound have been synthesized, showing significant performance improvements over previous devices. This research indicates the compound's applicability in developing advanced electrochromic devices for energy-efficient displays and windows (Huang, Wu, Fan, & Liou, 2017).

Direcciones Futuras

The future directions for “3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine” and similar compounds could involve further exploration of their potential biological activities and applications in various industries . Additionally, the development of new synthesis methods could lead to the preparation of complex m-aryloxy phenols with functional groups that impart specific properties .

Propiedades

IUPAC Name |

3-[2-(4-methoxyphenoxy)ethoxy]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-17-13-5-7-14(8-6-13)18-9-10-19-15-4-2-3-12(16)11-15/h2-8,11H,9-10,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIULEHIUHYCCMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

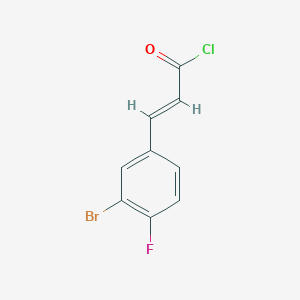

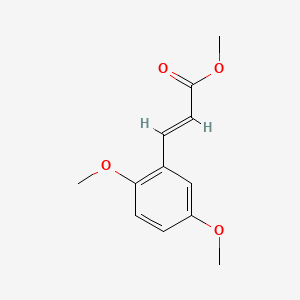

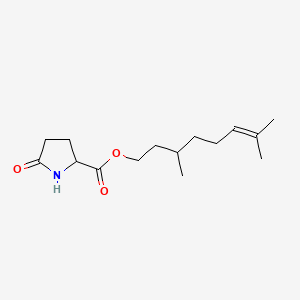

![Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate](/img/structure/B1310252.png)

![6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1310262.png)